REACTION_CXSMILES
|
C(=[N:14][C:15]1[CH:24]=[C:23]2[C:18]([C:19](=[O:35])[C:20]([C:28]3[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=3)=[C:21]([CH:25]([CH3:27])[CH3:26])[O:22]2)=[CH:17][CH:16]=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl.N>O1CCCC1>[NH2:14][C:15]1[CH:24]=[C:23]2[C:18]([C:19](=[O:35])[C:20]([C:28]3[CH:29]=[CH:30][C:31]([Cl:34])=[CH:32][CH:33]=3)=[C:21]([CH:25]([CH3:26])[CH3:27])[O:22]2)=[CH:17][CH:16]=1
|
Name
|
7-(benzhydrylideneamino)-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one
|
Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC1=CC=C2C(C(=C(OC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow suspension
|
Type
|
CUSTOM
|
Details
|
The suspension is triturated with hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(C(=C(OC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |